molecular formula C12H11N3O6S B2890275 dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 861210-49-3

dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2890275
CAS No.: 861210-49-3
M. Wt: 325.3
InChI Key: VGNIFBPFKCTFEE-UHFFFAOYSA-N
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Description

Dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound that features a triazole ring substituted with a thienyl group and multiple ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process:

    Formation of the Thienyl Intermediate: The starting material, 2-thiophenecarboxylic acid, is esterified to form methyl 2-thiophenecarboxylate.

    Azide Formation: The ester is then converted to the corresponding azide through a reaction with sodium azide.

    Cycloaddition Reaction: The azide undergoes a 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate to form the triazole ring.

    Final Esterification: The resulting product is further esterified to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of ester groups to alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole-4,5-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those with potential anti-cancer or anti-inflammatory properties.

    Materials Science: The compound can be incorporated into polymers to enhance their electronic properties, making them useful in organic electronics.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly those containing triazole and thienyl moieties.

Mechanism of Action

The mechanism by which dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole-4,5-dicarboxylate exerts its effects depends on its application:

    In Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.

    In Materials Science: The electronic properties of the compound can influence the conductivity and stability of polymers, enhancing their performance in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate: Lacks the thienyl group, making it less versatile in certain applications.

    Methyl 2-thiophenecarboxylate: Does not contain the triazole ring, limiting its use in triazole-specific reactions.

Uniqueness

Dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the combination of the triazole ring and thienyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

dimethyl 1-(2-methoxycarbonylthiophen-3-yl)triazole-4,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O6S/c1-19-10(16)7-8(11(17)20-2)15(14-13-7)6-4-5-22-9(6)12(18)21-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNIFBPFKCTFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=C(SC=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331317
Record name dimethyl 1-(2-methoxycarbonylthiophen-3-yl)triazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820611
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861210-49-3
Record name dimethyl 1-(2-methoxycarbonylthiophen-3-yl)triazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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